(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol

Chiral Chemistry Stereoselectivity Reproducibility

Single-enantiomer (S)-β-amino alcohol building block for neuroprotection research. Eliminates chiral ambiguity inherent in racemic mixture (CAS 886366-32-1), ensuring stereochemically defined dose-response relationships in H₂O₂ and glutamate-induced neuronal injury models. Serves as stereospecific molecular probe for CNS drug discovery. Supplied at ≥98% purity. Compatible with peptide coupling and reductive amination via its HCl salt (CAS 2007920-86-5). For R&D only; standard B2B global shipping.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 1212797-76-6
Cat. No. B1294105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol
CAS1212797-76-6
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CCO)N)O
InChIInChI=1S/C10H15NO3/c1-14-10-3-2-7(6-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3/t8-/m0/s1
InChIKeyOXSZTNZUDMWDOJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Chiral β-Amino Alcohol for Neuroprotection


The compound (S)-5-(1-Amino-3-hydroxypropyl)-2-methoxyphenol (CAS 1212797-76-6), systematically named (S)-3-(3-hydroxy-4-methoxyphenyl)-β-alaninol, is a single-enantiomer, chiral β-amino alcohol building block [1]. It belongs to the ortho-alkylaminophenol class, which is associated with antioxidant and neuroprotective properties in vitro [2]. As a research chemical, it is supplied as a high-purity (≥98%) chiral intermediate for medicinal chemistry and neuropharmacology studies, distinguishable from its racemic counterpart (CAS 886366-32-1) and the (R)-enantiomer (CAS 1212821-13-0) .

Research context

Neuroprotection assay research and chiral medicinal chemistry studies

Stereochemical control

Defined (S)-enantiomer, eliminating racemate ambiguity

Available forms

Free base and hydrochloride salt (CAS 2007920-86-5) for versatile research use

Why Racemic Substitution Fails in Neuroprotection Assays


In the ortho-alkylaminophenol series, stereochemistry is a critical determinant of both pharmacodynamics and pharmacokinetics [1]. While the racemic mixture 5-(1-amino-3-hydroxypropyl)-2-methoxyphenol (CAS 886366-32-1) is commercially available as a general-purpose intermediate, studies on related neuroprotective alkylaminophenols demonstrate that enantiomers can exhibit divergent biological activities [2]. Procuring the undefined racemate or the incorrect (R)-enantiomer introduces chiral ambiguity that can confound dose-response relationships and lead to irreproducible neuroprotection or antioxidant data, making strict enantiomeric specification mandatory for target-based screening programs .

Target (S)-enantiomer
+ Stereochemically defined single isomer
+ Consistent target engagement in chiral-sensitive assays
+ Batch-to-batch reproducibility without isomer interference
Racemate (CAS 886366-32-1)
50% inactive or differently active (R)-isomer may dilute activity
Dose-response relationships may shift unpredictably
Neuroprotection assay outcomes less reproducible

Differentiation Evidence for (S)-Enantiomer in Neuroprotection


Enantiomeric Purity vs. Racemic Mixture for Assay Reproducibility

The (S)-enantiomer (CAS 1212797-76-6) is supplied at ≥98% chemical purity and defined absolute configuration (S), whereas the racemic mixture (CAS 886366-32-1) comprises equal amounts of (R)- and (S)-enantiomers. This stereochemical precision eliminates variability in target engagement assays where enantiomeric recognition is critical . While no publicly available head-to-head chiral bioassay data are known for this specific compound, general pharmacological principles dictate that enantiomers frequently differ in activity; using the racemate introduces an uncontrolled 50% inactive or differently active component .

Enantiomeric purity
Data to verify
(S)-enantiomer: 100% target isomer
Racemate: 50% (S) / 50% (R)
Supports chiral assay consistency
No head-to-head bioassay data for this compound; supplier specification
Chiral Chemistry Stereoselectivity Reproducibility

Antioxidant Neuroprotection Compared to α-Tocopherol

In a class-level study, synthesized ortho-alkylaminophenol derivatives, which include the 3-hydroxy-4-methoxyphenyl scaffold, demonstrated potent antioxidant activity comparable to α-tocopherol in a primary neuronal model [1]. While the specific (S)-enantiomer was not isolated in the study, the class data indicate that this scaffold achieves neuroprotective PC50 values in the low micromolar range, measuring cell viability via MTT/LDH assays in mouse cortical neurons challenged with H₂O₂ or glutamate [2]. This positions the compound class as promising antioxidant-based neuroprotectants, with the defined (S)-enantiomer offering a cleaner tool for mechanistic studies.

Antioxidant class activity
Class-level
Ortho-alkylaminophenol scaffold: neuroprotection comparable to α-tocopherol, low μM PC50
Reported neuroprotection assay response context
Mouse cortical neurons, H₂O₂/glutamate injury, MTT/LDH; (S)-enantiomer not tested directly
Neuroprotection Antioxidant Oxidative Stress

Solubility & Stability Advantages of β-Alaninol Moiety

The β-alaninol terminal group in (S)-3-(3-hydroxy-4-methoxyphenyl)-β-alaninol confers higher aqueous solubility and chemical stability compared to analogous β-alanine (carboxylic acid) derivatives, as noted in vendor stability profiles [1]. This structural feature expands the compound's utility in aqueous biological assays and facilitates formulation as a hydrochloride salt (CAS 2007920-86-5), which is a common requirement for in vivo or cell-based studies, offering an advantage over less soluble or unstable ester or amide prodrugs [2].

Solubility & stability
Data to verify
β-alaninol free base: reported enhanced aqueous solubility and stability vs. β-alanine analogues
Supports aqueous assay compatibility review
Supplier datasheet; empirical validation recommended for critical assays
Solubility Stability Formulation

Key Application Scenarios for (S)-Enantiomer


Stereodefined Probe for Oxidative Neurodegeneration Models

As established by class-level evidence for ortho-alkylaminophenols [1], the (S)-enantiomer serves as a precise molecular probe for H₂O₂ and glutamate-induced primary neuron injury models, where stereochemistry may influence antioxidant capacity. Using this single isomer eliminates the confounds of the racemic mixture, ensuring that any observed neuroprotection is attributable solely to the (S)-configuration.

Chiral Building Block for CNS Drug Synthesis

The defined (S)-stereochemistry and the β-alaninol moiety make this compound a valuable intermediate for synthesizing CNS-active drug candidates. The availability of its hydrochloride salt (CAS 2007920-86-5) further supports peptide coupling or reductive amination strategies in medicinal chemistry [2], directly leveraging the solubility and stability evidence from Section 3.

Enantioselective Antioxidant Mechanism Studies

For researchers dissecting the antioxidant-independent versus -dependent neuroprotective mechanisms of alkylaminophenols [1], the pure (S)-enantiomer provides an essential control compound. Comparative experiments with the (R)-enantiomer (CAS 1212821-13-0) can reveal stereospecific interactions with neuronal targets, a line of experimentation impossible with the racemate.

Application
Selection Property
Validation Focus
Stereochemical-control probe for oxidative neurodegeneration research
Single (S)-enantiomer identity; high chiral purity
Antioxidant response context in neuronal injury models; enantiomer-specific assay consistency
Chiral building block for CNS-active research compound synthesis
Defined stereochemistry; hydrochloride salt availability
Reaction compatibility (peptide coupling, reductive amination); solubility for synthesis workflows
Enantioselective antioxidant mechanism studies
Pure (S)-enantiomer with (R)-enantiomer comparator available
Stereospecific target engagement; differentiation from class-level antioxidant effects
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